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Compound of Interest

Compound Name: 1-Nitrocyclohexene

Cat. No.: B1209902

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and experimental
protocols used in the structural elucidation of 1-nitrocyclohexene. The combination of
spectroscopic methods provides unambiguous confirmation of its molecular structure, which is
crucial for its application in synthetic organic chemistry.

Molecular Structure and Properties

1-Nitrocyclohexene is a cyclic nitroalkene with the chemical formula CeHsNO2 and a
molecular weight of 127.14 g/mol .[1][2] It serves as a versatile intermediate in various organic
syntheses.[3] The structural elucidation relies on a combination of spectroscopic techniques to
determine its connectivity and the chemical environment of each atom.

Spectroscopic Data Analysis

The confirmation of the structure of 1-nitrocyclohexene is achieved through the combined
interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,
and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.
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The proton NMR spectrum of 1-nitrocyclohexene provides information about the number of
different types of protons and their neighboring environments. The vinylic proton appears as
the most downfield signal due to the deshielding effect of the double bond and the nitro group.
The allylic protons are also shifted downfield, while the remaining methylene protons resonate
at higher fields.

Table 1: *H NMR Spectral Data for 1-Nitrocyclohexene

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~7.1 Triplet 1H =C-H (vinylic)
~2.5 Multiplet 2H -CH:- (allylic)
~2.2 Multiplet 2H -CH:- (allylic)
~1.8 Multiplet 2H -CHz-
~1.7 Multiplet 2H -CHz-

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer
frequency.

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
Due to the symmetry of the cyclohexene ring, four distinct signals are expected for the six
carbon atoms. The carbons of the double bond are significantly deshielded and appear at the
lowest field.

Table 2: 13C NMR Spectral Data for 1-Nitrocyclohexene
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Chemical Shift (8) ppm Assighment

~145 C=C-NO: (quaternary)
~135 C=C-H

~28 -CHa- (allylic)

~25 -CH2-

~22 -CH2-

~21 -CH2-

Note: The two allylic and two other methylene carbons may have slightly different chemical
shifts, leading to four signals for the sp® carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key
functional groups in 1-nitrocyclohexene are the carbon-carbon double bond (C=C) and the
nitro group (-NO2).

Table 3: Characteristic IR Absorption Bands for 1-Nitrocyclohexene

Wavenumber (cm~?) Intensity Assignment

~3050 Medium =C-H stretch

~2940, ~2860 Strong C-H stretch (aliphatic)
~1650 Medium C=C stretch

~1550 Strong Asymmetric NO: stretch
~1350 Strong Symmetric NOz2 stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular ion peak confirms the molecular weight of 1-nitrocyclohexene.
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Table 4: Major Peaks in the Mass Spectrum of 1-Nitrocyclohexene

m/z (Mass-to-Charge Ratio) Proposed Fragment
127 [M]* (Molecular lon)
81 [M - NO2J*

79 [CeH7]*

53 [CaHs]*

Experimental Protocols

Synthesis of 1-Nitrocyclohexene from Cyclohexanone
Oxime

A common method for the preparation of 1-nitrocyclohexene involves the oxidation of
cyclohexanone oxime followed by dehydration.

Materials:

Cyclohexanone oxime

Trifluoroacetic anhydride

Urea-hydrogen peroxide addition complex

Dichloromethane (CH2zCl2)

Sodium bicarbonate (NaHCOs) solution

Magnesium sulfate (MgSQOa)
Procedure:

o A solution of cyclohexanone oxime in dichloromethane is prepared in a round-bottom flask
equipped with a magnetic stirrer and cooled in an ice bath.
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Trifluoroacetic anhydride is added dropwise to the stirred solution.

The urea-hydrogen peroxide addition complex is then added portion-wise, maintaining the
temperature below 10 °C.

The reaction mixture is stirred at room temperature until the reaction is complete (monitored
by TLC).

The mixture is then carefully quenched with a saturated aqueous solution of sodium
bicarbonate.

The organic layer is separated, washed with brine, and dried over anhydrous magnesium
sulfate.

The solvent is removed under reduced pressure, and the crude product is purified by column
chromatography on silica gel to afford 1-nitrocyclohexene.

Spectroscopic Analysis Protocols

Sample Preparation: A small amount of 1-nitrocyclohexene is dissolved in a deuterated
solvent (e.g., CDCI3) in an NMR tube.

Data Acquisition: The *H and 3C NMR spectra are recorded on an NMR spectrometer (e.g.,
400 MHz).

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the
spectra are phased and baseline corrected. Chemical shifts are referenced to the residual
solvent peak or an internal standard (e.g., TMS).

Sample Preparation: A drop of neat liquid 1-nitrocyclohexene is placed between two KBr or
NaCl plates.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer. A background spectrum is first collected and subtracted from the sample
spectrum.

Sample Introduction: A dilute solution of 1-nitrocyclohexene in a volatile solvent is
introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct
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 lonization: The sample is ionized using Electron lonization (EI).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer.

o Detection: The abundance of each ion is measured to generate the mass spectrum.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical process of combining data from different

spectroscopic technigues to determine the structure of 1-nitrocyclohexene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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